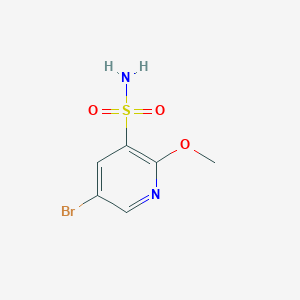

5-Bromo-2-methoxypyridine-3-sulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-methoxypyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOROLBARCXVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-Bromo-2-methoxypyridine-3-sulfonamide mechanism of action

This is an in-depth technical guide on the mechanism of action, synthesis, and application of 5-Bromo-2-methoxypyridine-3-sulfonamide , a critical pharmacophore and intermediate in the development of kinase inhibitors (specifically PI3K/mTOR dual inhibitors) and other sulfonamide-based therapeutics.

Mechanism of Action, Synthetic Utility, and Pharmacological Role

Executive Summary

5-Bromo-2-methoxypyridine-3-sulfonamide (CAS: 1272356-83-8) is a privileged heterocyclic scaffold used primarily in medicinal chemistry for the synthesis of Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) inhibitors.[1][2][3][4] It also serves as a key intermediate for various sulfonamide-based antineoplastic agents and potential endothelin receptor antagonists.

Unlike a standalone drug, its "mechanism of action" is defined by its role as a pharmacophore contributor :

-

The Sulfonamide Moiety (-SO₂NH₂): Acts as a hydrogen bond donor/acceptor, often interacting with the catalytic lysine or aspartate residues in kinase ATP-binding pockets or zinc ions in metalloenzymes (e.g., Carbonic Anhydrase).

-

The Pyridine Ring: Provides a rigid scaffold for

- -

The Bromine Handle (-Br): Enables modular diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of solubilizing groups or specificity-conferring tails.

Part 1: Mechanism of Action (Pharmacological Context)

While 5-Bromo-2-methoxypyridine-3-sulfonamide is an intermediate, the bioactive molecules derived from it (e.g., Sulfonamide Methoxypyridine Derivatives ) function primarily as ATP-competitive inhibitors of the PI3K/mTOR signaling pathway.

1.1 Target Interaction: PI3K/mTOR Dual Inhibition

The derived inhibitors bind to the ATP-binding cleft of the PI3K p110 catalytic subunit and the mTOR kinase domain.

-

Binding Mode: The pyridine nitrogen and sulfonamide oxygen/nitrogen atoms form critical hydrogen bonds with the hinge region amino acids (e.g., Val851 in PI3K

). -

Selectivity: The 2-methoxy group often occupies a hydrophobic pocket (affinity pocket), improving selectivity against other kinases.

-

Downstream Effect: Blockade of this pathway prevents the phosphorylation of AKT (at Thr308 and Ser473) and downstream effectors like S6K and 4E-BP1, leading to:

-

G1 Cell Cycle Arrest: Inhibition of Cyclin D1 expression.

-

Apoptosis: Upregulation of pro-apoptotic factors (Bim, Bax).

-

Inhibition of Angiogenesis: Reduced VEGF secretion.

-

1.2 Signaling Pathway Visualization

The following diagram illustrates the PI3K/mTOR pathway blockade mediated by derivatives of this scaffold.

Caption: Dual inhibition mechanism where the sulfonamide-pyridine derivative competitively blocks ATP binding sites on PI3K and mTORC1, halting downstream proliferation signaling.

Part 2: Synthesis & Experimental Protocols

The synthesis of 5-Bromo-2-methoxypyridine-3-sulfonamide is a multi-step process requiring precise control of regioselectivity during halogenation and sulfonation.

2.1 Synthetic Pathway (Retrosynthetic Analysis)

The compound is typically synthesized from 2-methoxypyridine or 2-hydroxypyridine via electrophilic aromatic substitution.

Key Steps:

-

Bromination: Introduction of bromine at the C5 position.[3][5]

-

Chlorosulfonation: Introduction of the sulfonyl chloride group at C3.

-

Amination: Conversion of the sulfonyl chloride to the sulfonamide.

Caption: Step-wise synthesis from 2-hydroxypyridine to the final sulfonamide scaffold.

2.2 Detailed Experimental Protocol

Note: All procedures must be performed in a fume hood with appropriate PPE.

Step 1: Preparation of 5-Bromo-2-methoxypyridine

-

Reagents: 2,5-Dibromopyridine (1.0 eq), Sodium Methoxide (3.0 eq), Methanol (Solvent).

-

Procedure: Dissolve 2,5-dibromopyridine in MeOH. Add NaOMe. Heat to 70°C in a sealed vessel for 42 hours.

-

Workup: Cool to RT. Dilute with water.[6] Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.

-

Yield: ~95% (Light yellow oil).

Step 2: Chlorosulfonation

-

Reagents: 5-Bromo-2-methoxypyridine (1.0 eq), Chlorosulfonic acid (Excess).

-

Procedure: Add substrate dropwise to neat chlorosulfonic acid at 0°C. Slowly warm to 100°C and stir for 2-4 hours.

-

Quench: Pour reaction mixture carefully onto crushed ice (Exothermic!). Extract the resulting sulfonyl chloride immediately with DCM.

Step 3: Amination to Sulfonamide

-

Reagents: Crude Sulfonyl Chloride, Ammonium Hydroxide (28% aq) or Ammonia in Dioxane.

-

Procedure: Add sulfonyl chloride solution to NH₄OH at 0°C. Stir for 1 hour at RT.

-

Purification: Acidify to pH 5 (if needed) to precipitate, or extract with EtOAc. Recrystallize from Ethanol/Water.

-

Characterization:

-

1H NMR (DMSO-d6): δ 8.45 (d, 1H), 8.20 (d, 1H), 7.60 (s, 2H, NH₂), 3.95 (s, 3H, OMe).

-

MS (ESI): m/z 266.9/268.9 [M+H]+.

-

Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes why this specific substitution pattern is preferred in drug discovery campaigns for kinase inhibitors.

| Structural Feature | Chemical Role | Biological Impact (Kinase Binding) |

| 3-Sulfonamide | H-Bond Donor/Acceptor | Anchors the molecule to the hinge region (e.g., Asp/Glu residues) or interacts with catalytic Lysine. |

| 2-Methoxy | Electron Donating Group (EDG) | Increases electron density on the pyridine ring; the methyl group fills the hydrophobic selectivity pocket . |

| 5-Bromo | Halogen Handle | Critical for Lead Optimization . Allows attachment of aryl/heteroaryl groups via Suzuki coupling to reach the solvent-exposed region . |

| Pyridine N | H-Bond Acceptor | Often interacts with water networks or specific backbone amides in the binding pocket. |

References

-

Synthesis of Pyridine Sulfonamides

-

Biological Activity (PI3K/mTOR)

-

Journal of Medicinal Chemistry. "Discovery of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors."[3] (Discusses the utility of the scaffold in cancer therapy).

-

(General search for scaffold class).

-

-

Chemical Properties & Safety

- Sigma-Aldrich / Merck.

-

Related Pharmacophores

- González, M., et al. "Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. (Context on sulfonamide anticancer mechanisms).

Sources

- 1. 1272356-83-8|5-Bromo-2-methoxypyridine-3-sulfonamide|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-2-methoxypyridine 95 13472-85-0 [sigmaaldrich.com]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. Sitaxentan - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Strategic Technical Guide: 5-Bromo-2-methoxypyridine-3-sulfonamide Derivatives

Executive Summary

5-Bromo-2-methoxypyridine-3-sulfonamide (CAS: 1272356-83-8) represents a "privileged scaffold" in modern medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD). Its structural utility lies in its orthogonal reactivity profile : the C5-bromine offers a handle for cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), the C2-methoxy group serves as a masked pyridone or a site for nucleophilic aromatic substitution (

This guide details the synthetic manipulation, structure-activity relationship (SAR) logic, and biological applications of this core scaffold.

Part 1: Structural Analysis & Pharmacophore Mapping

The molecule is defined by a trisubstituted pyridine ring. Understanding the electronic interplay between these substituents is critical for designing successful synthetic campaigns.

Electronic Environment

-

Pyridine Nitrogen: The basicity is modulated by the electron-donating C2-methoxy group (mesomeric effect) and the electron-withdrawing C3-sulfonamide (inductive/mesomeric effect).

-

C2-Methoxy Group: Acts as an ortho-directing group for lithiation (if H-metal exchange is attempted) but primarily functions as a leaving group in

reactions under harsh conditions, or a precursor to the 2-pyridone tautomer via hydrolysis. -

C5-Bromine: Located para to the methoxy group and meta to the sulfonamide. It is electronically activated for Pd-catalyzed oxidative addition, making it an ideal "exit vector" for growing the molecule into hydrophobic pockets.

-

C3-Sulfonamide: A classic bioisostere for carboxylic acids and a zinc-binding group (ZBG).

Graphviz: Pharmacophore & Reactivity Map

Caption: Orthogonal reactivity map of the 5-bromo-2-methoxypyridine-3-sulfonamide scaffold, highlighting the distinct synthetic and biological roles of each functional group.

Part 2: Synthetic Methodologies

Synthesis of derivatives typically proceeds via two main workflows: Core Functionalization (modifying the pre-existing scaffold) or De Novo Assembly (building the ring). Here we focus on functionalizing the commercially available core.

Workflow A: C5-Diversification (The "Tail" Approach)

The C5-bromo position is the primary vector for increasing molecular weight and lipophilicity.

Protocol: Suzuki-Miyaura Coupling at C5 Rationale: To attach aryl or heteroaryl rings for hydrophobic interaction.

-

Reagents: Boronic acid (

), -

Conditions:

, 4-12 hours.

| Parameter | Standard Condition | Optimization for Steric Bulk |

| Catalyst | ||

| Base | ||

| Solvent | DME/H2O | Toluene/1,4-Dioxane |

| Yield | 60-85% | 75-95% |

Workflow B: Sulfonamide Derivatization

The primary sulfonamide (

Protocol: N-Acylation (Sulfonylurea Formation)

-

Activation: Dissolve 5-bromo-2-methoxypyridine-3-sulfonamide (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add

(60% dispersion, 1.2 eq) at -

Coupling: Add Isocyanate (

, 1.1 eq) dropwise. -

Workup: Quench with 1M HCl. Precipitate usually forms. Filter and recrystallize.

Workflow C: The C2-Methoxy "Switch"

The methoxy group is often a placeholder. It can be converted to a pyridone (hydrogen bond donor/acceptor pair) or an aminopyridine (kinase hinge binder).

-

Hydrolysis to Pyridone: Treat with

in acetic acid or TMSI in acetonitrile. -

to Aminopyridine: Generally difficult due to the electron-rich nature of the ring unless the sulfonamide (electron-withdrawing) activates it sufficiently. High temperatures (

Part 3: Medicinal Chemistry & Biological Applications[3][4][5][6][7]

Carbonic Anhydrase Inhibition (CAI)

The primary sulfonamide moiety is a classic Zinc-Binding Group (ZBG). The 5-bromo-2-methoxypyridine core is particularly relevant for targeting hCA IX and XII (tumor-associated isoforms).

-

Mechanism: The sulfonamide nitrogen (ionized as

) coordinates to the -

Selectivity Strategy: The "Tail Approach." By attaching bulky lipophilic groups at the C5 position (via Suzuki coupling), the molecule can reach the hydrophobic sub-pockets specific to hCA IX, avoiding the ubiquitous hCA II.

PI3K/mTOR Pathway Targeting

While "reverse" sulfonamides (Ar-NH-SO2-Py) are common in PI3K inhibitors, the "forward" sulfonamide (Py-SO2-NH2) derivatives function as bioisosteres for phosphate groups or interact with the lysine residues in the ATP-binding pocket.

-

Design: 5-Aryl derivatives (biaryl systems) mimic the adenine ring of ATP.

-

SAR Note: The 2-methoxy group is often retained to accept a hydrogen bond from the kinase hinge region (e.g., Val851 in PI3K

).

Graphviz: Synthesis & Application Logic

Caption: Synthetic divergence from the core scaffold leading to distinct therapeutic classes.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis of 5-(4-Fluorophenyl)-2-methoxypyridine-3-sulfonamide

Target: Demonstration of C5-Suzuki Coupling.

Materials:

-

5-Bromo-2-methoxypyridine-3-sulfonamide (267 mg, 1.0 mmol)

-

4-Fluorophenylboronic acid (168 mg, 1.2 mmol)

- (41 mg, 0.05 mmol)

- (414 mg, 3.0 mmol)

-

Solvent: 1,4-Dioxane/Water (4:1, 10 mL)

Procedure:

-

Degassing: Charge a microwave vial with the sulfonamide, boronic acid, base, and solvent. Sparge with Argon for 5 minutes.

-

Catalyst Addition: Add the Pd-catalyst rapidly. Seal the vial.

-

Reaction: Heat to

for 4 hours (oil bath) or 30 min at -

Validation (TLC/LCMS): Check consumption of SM (

in 50% EtOAc/Hex) and appearance of product ( -

Workup: Dilute with EtOAc (20 mL), wash with water (2x) and brine. Dry over

. -

Purification: Flash chromatography (Gradient: 0-60% EtOAc in Hexanes).

Troubleshooting:

-

Issue: Protodeboronation of the boronic acid. Fix: Lower temperature to

or switch to -

Issue: Hydrolysis of sulfonamide. Fix: Ensure pH is not

; use

Part 5: Future Perspectives & "Watch List"

Researchers utilizing this scaffold should monitor the following trends:

-

PROTAC Linkers: The sulfonamide group is increasingly used as an attachment point for E3 ligase recruiters (e.g., VHL ligands), with the pyridine core serving as the rigid linker.

-

Fluorination: Substitution of the C2-methoxy with a C2-difluoromethoxy (

) group to improve metabolic stability against O-dealkylation.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., et al. (2019). Sulfonamide-based inhibitors of Carbonic Anhydrase: A structural perspective. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

-

He, J., et al. (2023).[4] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2750. Link

-

BenchChem Application Note. (2025). Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Link

-

Blum, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 23(5), 2890. Link

Sources

A Technical Guide to the Discovery of Methoxypyridine Sulfonamides as Potent Enzyme Inhibitors

This guide provides an in-depth analysis of the rational design, synthesis, and biological evaluation of methoxypyridine sulfonamides as a novel class of enzyme inhibitors. Moving beyond a simple recitation of facts, we will explore the causal reasoning behind the experimental strategies, the intricate structure-activity relationships that govern potency, and the detailed methodologies required to validate these compounds as potential therapeutic agents. Our central case study will focus on the successful development of these molecules as dual inhibitors of the critical oncology targets, PI3K and mTOR.

Section 1: The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The sulfonamide functional group has been a cornerstone of medicinal chemistry for nearly a century.[1] Initially celebrated for its antibacterial properties, the scaffold's versatility has led to its incorporation into a wide array of therapeutics, including diuretics, anti-inflammatory agents, and, critically, enzyme inhibitors.[1][2][3]

The inhibitory mechanism of sulfonamides is often rooted in their ability to act as structural mimics of an enzyme's natural substrate.[4][5] In the classic example of antibacterial sulfa drugs, they competitively inhibit dihydropteroate synthase by mimicking para-aminobenzoic acid (PABA), thereby blocking folic acid synthesis essential for bacterial survival.[6][7] In human enzymes, such as carbonic anhydrases, the deprotonated sulfonamide anion (SO₂NH⁻) coordinates directly with the active site's zinc ion, potently disrupting its catalytic function.[8][9] This proven ability to form high-affinity interactions within enzyme active sites makes the sulfonamide a privileged and reliable starting point for inhibitor design.

Section 2: The PI3K/Akt/mTOR Pathway: A Critical Target in Oncology

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cellular processes, including proliferation, growth, survival, and metabolism.[10] In many forms of cancer, this pathway is aberrantly activated, driving uncontrolled cell growth and resistance to therapy.[10] Consequently, inhibiting key nodes in this pathway has become a major focus of modern oncology drug discovery.

Dual inhibition of both PI3K and mTOR offers a potentially more effective therapeutic strategy than targeting either kinase alone, as it can create a more comprehensive and durable blockade of the oncogenic signaling.[11][12] The methoxypyridine sulfonamides discussed herein were developed precisely for this purpose.

Caption: The PI3K/Akt/mTOR signaling pathway and points of dual inhibition.

Section 3: Rational Design and Discovery of Novel Methoxypyridine Sulfonamide Inhibitors

The development of the potent PI3K/mTOR inhibitors at the core of this guide was achieved through a rational, structure-based approach known as "scaffold hopping".[11][12] This strategy involves replacing a central molecular scaffold of a known inhibitor with a novel one while retaining the key pharmacophoric features responsible for biological activity. The objective is often to improve potency, selectivity, or pharmacokinetic properties.

In this case, a series of 36 sulfonamide methoxypyridine derivatives were synthesized.[13] A key innovation was the introduction of an oxazole group with a carboxylic acid ester. This design choice was deliberate: the ester provided a versatile chemical handle that could be easily converted into a diverse library of amides.[11] This diversity is crucial for probing the topology of the enzyme's ribose-binding pocket and optimizing ligand-receptor interactions, while also potentially enhancing properties like solubility and metabolic stability.[11]

Caption: A typical workflow for rational drug discovery.

Section 4: Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating specific changes in a molecule's chemical structure with its resulting biological activity. It is the empirical foundation upon which lead compounds are optimized into drug candidates. For the methoxypyridine sulfonamide series, several critical SAR insights were established.[11]

-

Amide Moiety is Essential: The initial ester-containing compounds showed poor enzyme inhibitory activity. Conversion to amides dramatically increased potency, indicating that the amide group is a key interacting moiety, likely forming crucial hydrogen bonds within the enzyme's active site.[11]

-

Steric Constraints in the Binding Pocket: The size of the N-alkyl group on the amide was found to be a critical determinant of activity. An isopropyl group yielded the highest potency, while smaller (e.g., methyl) or larger (e.g., t-butyl) groups led to a significant decline in inhibitory activity.[11] This strongly suggests that the binding pocket has a well-defined volume and that the isopropyl group achieves an optimal fit, maximizing favorable interactions without inducing steric clashes.[11]

-

Aromatic Core Influences Potency: Three different aromatic skeletons were explored. The quinoline core, as seen in the most potent compound 22c , provided the strongest inhibitory activity against both PI3Kα and mTOR.[11][13]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 7. lejan-team.com [lejan-team.com]

- 8. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sulfonamides in PI3K/mTOR Pathway Inhibition: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cellular growth, proliferation, and survival.[1] Its frequent dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] Dual inhibition of both PI3K and mTOR has emerged as a superior strategy to single-target approaches, as it can effectively overcome the feedback loops that often lead to treatment resistance.[3][4] Within the landscape of kinase inhibitors, the sulfonamide moiety has been identified as a privileged scaffold, forming the core of numerous potent and selective drug candidates.[4] This guide provides a detailed examination of the role of sulfonamides in inhibiting the PI3K/mTOR pathway, exploring their mechanism of action, structure-activity relationships (SAR), and the experimental workflows used to validate their efficacy. We will delve into the causality behind experimental design and provide a self-validating protocol for assessing target engagement in a cellular context, grounding all claims in authoritative references.

The PI3K/mTOR Pathway: A Critical Node in Cellular Signaling

The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors on the cell surface.[1] This activation recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[3]

Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the activation of mTOR. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[6]

-

mTORC1 integrates signals related to growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth, primarily through the phosphorylation of S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7]

-

mTORC2 is responsible for the full activation of Akt through phosphorylation at Serine 473 and also plays roles in regulating the cytoskeleton.[4]

Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, leads to unchecked cellular growth and proliferation, a key driver in many human cancers.[2]

The Sulfonamide Scaffold: A Cornerstone of Kinase Inhibition

The sulfonamide functional group (R-S(=O)₂-NR₂') is a versatile and valuable scaffold in medicinal chemistry.[8] While first recognized for its antibacterial properties, its utility has expanded dramatically.[9][10] In the context of kinase inhibition, the sulfonamide group acts as a potent hydrogen bond acceptor and can engage in crucial interactions within the ATP-binding pocket of kinases.[11] Its geometry and electronic properties allow it to serve as a stable and synthetically tractable core from which diverse chemical functionalities can be explored to achieve high potency and selectivity. The arylsulfonamide scaffold, in particular, is a common privileged structure found in many PI3K/mTOR inhibitors.[4]

Mechanism of Action: How Sulfonamides Inhibit PI3K/mTOR

Sulfonamide-based inhibitors are typically ATP-competitive, meaning they bind to the kinase domain and prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates.[6] X-ray crystallography studies of inhibitors like GSK2126458 co-crystallized with PI3Kγ have revealed key binding interactions:

-

Hinge Region Interaction: A nitrogen atom within a heterocyclic ring system (e.g., quinoline or pyridine) often forms a critical hydrogen bond with the "hinge" region of the kinase (e.g., with the backbone amide of Val882 in PI3Kγ).[11] This interaction is a classic feature of many kinase inhibitors and serves as a primary anchor.

-

Sulfonamide-Lysine Interaction: The sulfonamide group itself forms a strong, charged hydrogen bond with a conserved lysine residue (e.g., Lys833 in PI3Kγ) located in the ATP-binding site.[11] This interaction is crucial for the high potency of these compounds.

-

Hydrophobic Pocket Occupancy: Aromatic and heterocyclic substituents attached to the sulfonamide core occupy adjacent hydrophobic pockets, contributing to both potency and isoform selectivity.

The structural similarity between the kinase domains of PI3K and mTOR allows for the rational design of dual inhibitors.[6] By carefully modifying the substituents on the sulfonamide scaffold, chemists can fine-tune the compound's affinity for both PI3K isoforms and mTOR, achieving a balanced inhibitory profile.

Dual PI3K/mTOR Inhibition: A Superior Therapeutic Strategy

Targeting mTORC1 alone with inhibitors like rapamycin can trigger a negative feedback loop that leads to the activation of Akt, thereby undermining the therapeutic effect.[3][12] Dual PI3K/mTOR inhibitors circumvent this problem by simultaneously blocking the upstream activator (PI3K) and the downstream effector (mTORC1/mTORC2).[2][13] This comprehensive blockade can lead to improved treatment outcomes by preventing compensatory signaling and more effectively shutting down the entire pathway.[3]

Notable Sulfonamide-Based Dual PI3K/mTOR Inhibitors

A number of sulfonamide-based compounds have been developed and have shown potent dual inhibitory activity. The table below summarizes the in vitro potency of several key examples.

| Compound Name | PI3Kα (IC50/Ki) | PI3Kβ (IC50/Ki) | PI3Kδ (IC50/Ki) | PI3Kγ (IC50/Ki) | mTOR (IC50/Ki) | Reference |

| Omipalisib (GSK2126458) | 0.019 nM (Ki) | 0.13 nM (Ki) | 0.06 nM (Ki) | 0.024 nM (Ki) | 0.18 nM (Ki, mTORC1) | [1][3] |

| Compound 22c (Quinoline Core) | 0.22 nM (IC50) | N/A | N/A | N/A | 23 nM (IC50) | [3][14] |

| Apitolisib (GDC-0980) | 5 nM (IC50) | 27 nM (IC50) | 7 nM (IC50) | 14 nM (IC50) | 17 nM (IC50) | [4] |

| Compound 7k (Benzenesulfonamide) | 0.011 µM (IC50) | 0.029 µM (IC50) | 0.012 µM (IC50) | 0.025 µM (IC50) | 0.015 µM (IC50) | [13] |

Note: IC50/Ki values are highly dependent on assay conditions. Data is presented for comparative purposes.

Experimental Protocol: Assessing Target Inhibition via Western Blotting

To validate that a sulfonamide-based inhibitor is effectively engaging its target within a cellular context, a Western blot analysis of downstream signaling proteins is the gold standard. This technique allows for the direct visualization and quantification of changes in protein phosphorylation, providing a robust measure of pathway inhibition.

Causality Behind the Experimental Choices:

-

Why Western Blot? It provides direct evidence of target engagement by measuring the functional consequence of kinase inhibition—the phosphorylation state of its substrates. This is more biologically relevant than a simple cell viability assay, which can be affected by off-target toxicity.[15]

-

Choice of Markers: We measure the phosphorylation of Akt (at Ser473) and a downstream effector of mTORC1, such as S6 Ribosomal Protein (at Ser235/236) or 4E-BP1 (at Thr37/46).

-

Self-Validating System: The protocol's integrity is ensured by including:

-

Total Protein Levels (e.g., Total Akt, Total S6): These act as controls to ensure that any observed decrease in the phosphorylated form is due to inhibition of the kinase, not degradation of the protein itself.

-

Loading Control (e.g., GAPDH, β-actin): This confirms that an equal amount of total protein was loaded into each lane of the gel, ensuring that comparisons between lanes are valid.[15][16]

-

Detailed Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

1.1. Seed cancer cells (e.g., HCT-116, MCF-7) in 6-well plates and allow them to adhere overnight.[3]

-

1.2. Starve the cells in serum-free media for 4-6 hours to reduce basal pathway activation.

-

1.3. Pre-treat cells with various concentrations of the sulfonamide inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours.

-

1.4. Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or 10% Fetal Bovine Serum) for 30 minutes to induce robust phosphorylation.

-

-

Protein Extraction (Lysis):

-

2.1. Place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

2.2. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. The inhibitors are critical to preserve the phosphorylation state of the proteins.

-

2.3. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

2.4. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (containing the protein) to a new tube.

-

-

Protein Quantification:

-

3.1. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. This is essential for loading equal amounts of protein for each sample.[16]

-

-

SDS-PAGE (Gel Electrophoresis):

-

4.1. Normalize the concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

-

4.2. Load 20-30 µg of protein from each sample into the wells of a 4-20% Tris-glycine polyacrylamide gel.[16]

-

4.3. Run the gel at 120V until the dye front reaches the bottom. This separates the proteins based on their molecular weight.[5]

-

-

Protein Transfer:

-

5.1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. The membrane provides a stable support for antibody probing.[5]

-

-

Immunoblotting:

-

6.1. Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with Tween-20, TBST) for 1 hour at room temperature. This prevents non-specific binding of the antibodies.

-

6.2. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate membranes for each antibody or cut the membrane if proteins are well-separated by size.

-

Rabbit anti-p-Akt (Ser473)

-

Rabbit anti-Akt (Total)

-

Rabbit anti-p-S6 (Ser235/236)

-

Mouse anti-GAPDH (Loading Control)

-

-

6.3. Washing: Wash the membrane 3 times for 5 minutes each with TBST to remove unbound primary antibody.

-

6.4. Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP, anti-mouse HRP).[16]

-

6.5. Final Washes: Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

7.1. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

7.2. Image the resulting chemiluminescent signal using a digital imager.[16]

-

7.3. Quantify the band intensity using software like ImageJ. Normalize the intensity of phospho-protein bands to their corresponding total protein bands, and then normalize to the loading control to determine the relative inhibition.

-

Conclusion and Future Perspectives

Sulfonamide-based inhibitors represent a highly successful and versatile class of compounds for targeting the PI3K/mTOR pathway. Their ability to be tailored for potent, dual-inhibition profiles makes them valuable tools for both basic research and clinical drug development. The comprehensive blockade of the PI3K/Akt/mTOR cascade offered by these molecules is a promising strategy for treating cancers characterized by the pathway's hyperactivation. Future efforts in the field will likely focus on optimizing isoform selectivity to minimize off-target effects and toxicity, exploring novel sulfonamide scaffolds to overcome acquired resistance, and developing next-generation modalities like PROTACs that leverage these potent binders to induce targeted protein degradation. The robust and validated experimental workflows outlined in this guide are essential for the continued development and characterization of these promising therapeutic agents.

References

-

Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Available at: [Link]

-

He, W., et al. (2015). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. Available at: [Link]

-

Wurz, R. P., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. PubMed. Available at: [Link]

-

Giddens, A. C., et al. (2019). Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Scilit. Available at: [Link]

-

Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Available at: [Link]

-

Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. Available at: [Link]

-

Vara, J. Á. F., et al. (2019). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. ResearchGate. Available at: [Link]

-

Zhu, J., et al. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. PubMed. Available at: [Link]

-

Jiang, S., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. Available at: [Link]

-

Wurz, R. P., et al. (2012). Synthesis and structure–activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. ResearchGate. Available at: [Link]

-

Unnamed Author. (2019). 1.2 Western Blot and the mTOR Pathway. Selected Topics in Health and Disease. Available at: [Link]

-

Unnamed Author. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers. Available at: [Link]

-

Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. Available at: [Link]

-

Unnamed Author. (2025). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. PubMed. Available at: [Link]

-

Unnamed Author. (2023). Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators. MDPI. Available at: [Link]

-

Unnamed Author. (2025). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. ACS Publications. Available at: [Link]

-

Duz-Gunes, N., et al. (2011). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PMC. Available at: [Link]

-

Unnamed Author. (n.d.). Representative compounds of PI3K, mTOR, and dual‐target inhibitors. ResearchGate. Available at: [Link]

-

Unnamed Author. (n.d.). Western blot analysis of proteins in the PI3K/Akt/MTOR pathway... ResearchGate. Available at: [Link]

-

Unnamed Author. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link]

-

Unnamed Author. (n.d.). Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. AccessPharmacy. Available at: [Link]

-

Unnamed Author. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC. Available at: [Link]

-

Unnamed Author. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. Available at: [Link]

-

Unnamed Author. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available at: [Link]

-

Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]

-

Unnamed Author. (n.d.). Clinical trials of (A) mTOR inhibitors and (B) PI3K inhibitors in... ResearchGate. Available at: [Link]

-

Unnamed Author. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PMC. Available at: [Link]

-

Unnamed Author. (n.d.). Review of PI3K/mTOR Inhibitors Entering Clinical Trials to Treat Triple Negative Breast Cancers. Bentham Science Publisher. Available at: [Link]

-

Feldman, R. I., et al. (2009). New inhibitors of the PI3-K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). PubMed. Available at: [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]

- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openaccesspub.org [openaccesspub.org]

- 9. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 10. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 11. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 16. bio-protocol.org [bio-protocol.org]

Application Note: A Validated Protocol for the Two-Step Synthesis of 5-Bromo-2-methoxypyridine-3-sulfonamide

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 5-Bromo-2-methoxypyridine-3-sulfonamide, a valuable heterocyclic building block in medicinal chemistry. This sulfonamide moiety is a key structural component in the development of various therapeutic agents, including novel PI3K/mTOR dual inhibitors.[1] The described synthetic pathway proceeds through the preparation of a key intermediate, 5-Bromo-2-methoxypyridine-3-sulfonyl chloride, followed by amidation. The protocol is designed for researchers in organic synthesis and drug development, emphasizing mechanistic understanding, operational safety, and robust validation at each stage.

Introduction and Synthetic Strategy

5-Bromo-2-methoxypyridine derivatives are versatile intermediates in the synthesis of biologically active molecules, serving as foundational scaffolds in pharmaceutical and agrochemical research.[2] The introduction of a sulfonamide group at the 3-position of this pyridine ring creates a key functional handle for further molecular elaboration and for establishing critical interactions with biological targets.[3]

The synthetic strategy outlined herein is a robust and logical two-step process:

-

Chlorosulfonation: An electrophilic aromatic substitution reaction on the starting material, 5-Bromo-2-methoxypyridine, to install the sulfonyl chloride group, yielding the critical intermediate 5-Bromo-2-methoxypyridine-3-sulfonyl chloride.

-

Sulfonamidation: A nucleophilic substitution reaction where the sulfonyl chloride intermediate is reacted with an ammonia source to furnish the final target compound, 5-Bromo-2-methoxypyridine-3-sulfonamide.

This approach is predicated on well-established chemical principles, ensuring high yields and purity with careful execution.

Overall Synthetic Workflow

Diagram 1: High-level two-step synthetic workflow.

Part I: Synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride (Intermediate)

Mechanistic Rationale

The synthesis of the sulfonyl chloride intermediate is achieved via electrophilic chlorosulfonation. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the strongly activating methoxy (-OCH₃) group at the 2-position significantly enhances the electron density of the ring. The -OCH₃ group is an ortho, para-director. The substitution occurs at the 3-position (ortho to the methoxy group), which is sterically accessible and electronically favored. This regioselectivity is crucial for the successful synthesis of the desired isomer.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 5-Bromo-2-methoxypyridine | C₆H₆BrNO | 188.02 | 10.0 g | 1.0 | Starting material.[4] |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | 25 mL (~44 g) | ~7.1 | Reagent and solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | For extraction. |

| Crushed Ice | H₂O | 18.02 | ~300 g | - | For quenching. |

| Saturated NaCl (aq) | NaCl | 58.44 | 50 mL | - | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | For drying. |

Step-by-Step Experimental Protocol

SAFETY FIRST: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried.

-

Reagent Addition: Charge the flask with chlorosulfonic acid (25 mL). Begin stirring and cool the flask to 0°C using an ice-water bath.

-

Substrate Addition: Slowly add 5-Bromo-2-methoxypyridine (10.0 g, 53.2 mmol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) if a suitable method is developed (e.g., using a quenched aliquot).

-

Work-up (Quenching): Prepare a 1 L beaker containing approximately 300 g of crushed ice. With extreme caution , slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic step. The crude product will precipitate as a solid.

-

Extraction: Once all the ice has melted, transfer the slurry to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride solution (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Yield: The resulting crude solid is typically of sufficient purity for the next step. If necessary, it can be recrystallized from a hexane/ethyl acetate mixture. The expected product is a white to off-white solid.

Characterization Data (Expected)

-

Compound: 5-Bromo-2-methoxypyridine-3-sulfonyl chloride[5]

-

Molecular Formula: C₆H₅BrClNO₃S

-

Monoisotopic Mass: 284.8862 Da

-

Appearance: White to off-white solid

Part II: Synthesis of 5-Bromo-2-methoxypyridine-3-sulfonamide (Target Compound)

Mechanistic Rationale

This step is a classic nucleophilic acyl substitution at a sulfonyl group. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nitrogen atom of ammonia. The lone pair of electrons on the nitrogen forms a bond with the sulfur, leading to the displacement of the chloride leaving group and the formation of the stable sulfonamide bond.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 5-Bromo-2-methoxypyridine-3-sulfonyl chloride | C₆H₅BrClNO₃S | 286.54 | ~15.2 g (from Part I) | 1.0 | Crude intermediate. |

| Ammonium Hydroxide (28-30% aq) | NH₄OH | 35.05 | 100 mL | Excess | Reagent and solvent. |

| Deionized Water | H₂O | 18.02 | ~200 mL | - | For washing. |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization. |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, add ammonium hydroxide solution (100 mL) and cool to 0°C in an ice bath.

-

Reagent Addition: Add the crude 5-Bromo-2-methoxypyridine-3-sulfonyl chloride from Part I portion-wise to the cold, stirring ammonium hydroxide solution over 20-30 minutes. A thick white precipitate will form.

-

Reaction: After the addition is complete, remove the ice bath and stir the resulting slurry at room temperature for 1 hour to ensure the reaction goes to completion.

-

Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual ammonium salts.

-

Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

-

Purification: The product is often pure enough after washing. For higher purity, the sulfonamide can be recrystallized from hot ethanol.

Characterization Data (Expected)

-

Compound: 5-Bromo-2-methoxypyridine-3-sulfonamide[6]

-

Molecular Formula: C₆H₇BrN₂O₃S

-

Appearance: White crystalline solid

Safety and Troubleshooting

| Hazard | Precaution / Mitigation |

| Chlorosulfonic Acid | Highly corrosive, reacts violently with water. Handle only in a fume hood with proper PPE. Quench by adding acid to ice slowly, never the other way around. |

| Sulfonyl Chloride Intermediate | Moisture-sensitive and an irritant. Handle in a dry environment and wear gloves/goggles. |

| Low Yield in Step 1 | May result from incomplete reaction or degradation during work-up. Ensure anhydrous conditions and maintain low temperatures during addition. |

| Impure Final Product | Inadequate washing can leave ammonium salts. Ensure the filter cake is washed thoroughly with cold water until the filtrate is neutral. |

References

-

Fan, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. Available at: [Link]

-

PubChem. 5-bromo-2-methoxypyridine-3-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - 5-bromo-2-methoxypyridine-3-sulfonyl chloride (C6H5BrClNO3S) [pubchemlite.lcsb.uni.lu]

- 6. 1272356-83-8|5-Bromo-2-methoxypyridine-3-sulfonamide|BLD Pharm [bldpharm.com]

Application and Protocol for the Comprehensive NMR Characterization of 5-Bromo-2-methoxypyridine-3-sulfonamide

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. 5-Bromo-2-methoxypyridine-3-sulfonamide is a heterocyclic compound with potential applications in medicinal chemistry, given the prevalence of the sulfonamide and pyridine moieties in a wide range of therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for determining the molecular structure of such organic small molecules in solution.[1] This application note provides a detailed guide for the comprehensive NMR characterization of 5-Bromo-2-methoxypyridine-3-sulfonamide, targeting researchers, scientists, and drug development professionals.

This document deviates from a rigid template to provide a narrative that is both educational and practical. It delves into the causality behind experimental choices, ensuring that the presented protocols are not just a series of steps, but a self-validating system for obtaining high-quality, reproducible NMR data. The application of NMR in pharmaceutical analysis is crucial for identity, purity, and stability assessment, forming a critical component of quality control in a Good Manufacturing Practice (GMP) environment.[2][3][4][5]

Molecular Structure and Initial Considerations

The structure of 5-Bromo-2-methoxypyridine-3-sulfonamide presents several key features for NMR analysis: a substituted pyridine ring with two remaining aromatic protons, a methoxy group, and a sulfonamide group. The strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will allow for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Part 1: Experimental Protocols

Sample Preparation: The Foundation of Quality Data

Meticulous sample preparation is the prerequisite for acquiring high-resolution NMR spectra. The following protocol is designed to yield a homogenous solution free from particulate matter and paramagnetic impurities, which can severely degrade spectral quality.

Materials:

-

5-Bromo-2-methoxypyridine-3-sulfonamide (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (≥99.8% D)

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipette and a small plug of glass wool

-

Vortex mixer

-

Internal standard (e.g., Tetramethylsilane - TMS, though residual solvent peaks are often sufficient for referencing)

Protocol:

-

Solvent Selection: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its non-exchangeable nature with the sulfonamide protons. Chloroform-d (CDCl₃) is another common option, though the sulfonamide protons may exchange with residual water, leading to signal broadening or disappearance.

-

Sample Weighing and Dissolution: Accurately weigh 5-10 mg of 5-Bromo-2-methoxypyridine-3-sulfonamide into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution against a light source to confirm the absence of any solid particles.

-

Filtration: To remove any microscopic particulate matter that can disrupt the magnetic field homogeneity, filter the solution directly into the NMR tube. Place a small, tight plug of glass wool into a Pasteur pipette and carefully transfer the sample solution through the filter into the NMR tube.

-

Sample Volume and Labeling: Ensure the final volume in the NMR tube is between 0.6 and 0.7 mL, corresponding to a height of approximately 4-5 cm. Cap the NMR tube securely and label it clearly with the sample identity, solvent, and concentration.

Part 2: NMR Data Acquisition and Processing

The following section outlines the key NMR experiments and typical acquisition parameters for the structural elucidation of 5-Bromo-2-methoxypyridine-3-sulfonamide. The experiments should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

One-Dimensional NMR Experiments

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 8-16 scans (adjust for optimal signal-to-noise).

-

Relaxation Delay (d1): 1-2 seconds.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024 or more (¹³C has a low natural abundance).

-

Relaxation Delay (d1): 2 seconds.

Two-Dimensional NMR Experiments

2D NMR experiments are crucial for unambiguously assigning the complex NMR spectra of substituted heteroaromatic compounds.[6][7]

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[8][9]

-

Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).

-

Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

-

Number of Scans per Increment: 2-4.

The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation).[8][9]

-

Pulse Program: Standard HSQC sequence with gradients for artifact suppression (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).

-

¹H Spectral Width: Same as the ¹H NMR spectrum.

-

¹³C Spectral Width: Same as the ¹³C NMR spectrum.

-

Number of Scans per Increment: 4-8.

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular skeleton.[8][9]

-

Pulse Program: Standard HMBC sequence with gradients (e.g., 'hmbcgplpndqf' on Bruker instruments).

-

¹H Spectral Width: Same as the ¹H NMR spectrum.

-

¹³C Spectral Width: Same as the ¹³C NMR spectrum.

-

Number of Scans per Increment: 8-16.

Part 3: Spectral Interpretation and Data Presentation

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm and coupling constants (J) in Hz for 5-Bromo-2-methoxypyridine-3-sulfonamide. These predictions are based on established principles of substituent effects on aromatic systems and data from related compounds.[10][11] The numbering scheme used for assignment is shown below:

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~8.2 - 8.4 | d | JH4-H6 ≈ 2-3 Hz | Downfield due to deshielding from the adjacent bromine and nitrogen. Coupled to H-6. |

| H-6 | ~8.0 - 8.2 | d | JH6-H4 ≈ 2-3 Hz | Downfield due to deshielding from the adjacent nitrogen. Coupled to H-4. |

| OCH₃ | ~3.9 - 4.1 | s | - | Typical chemical shift for a methoxy group attached to an aromatic ring.[11] |

| SO₂NH₂ | ~7.5 - 8.0 | br s | - | Broad singlet due to quadrupolar relaxation of the nitrogen and potential for chemical exchange. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~158 - 162 | Downfield due to the directly attached electronegative oxygen of the methoxy group. |

| C-3 | ~125 - 130 | Influenced by the attached sulfonamide group. |

| C-4 | ~140 - 145 | Downfield shift due to the influence of the adjacent nitrogen and bromine. |

| C-5 | ~110 - 115 | Attached to bromine, which has a significant shielding/deshielding effect. |

| C-6 | ~145 - 150 | Downfield due to the adjacent nitrogen. |

| OCH₃ | ~54 - 58 | Typical chemical shift for a methoxy carbon. |

Interpretation of 2D NMR Data

-

COSY: A cross-peak is expected between the signals of H-4 and H-6, confirming their through-bond coupling.[12]

-

HSQC: This experiment will definitively link the proton signals to their directly attached carbons:

-

H-4 will show a correlation to C-4.

-

H-6 will show a correlation to C-6.

-

The OCH₃ protons will correlate to the OCH₃ carbon.

-

-

HMBC: This is the key experiment for confirming the overall structure. Expected long-range correlations include:

-

H-4 to C-2, C-6, and C-5.

-

H-6 to C-2, C-4, and C-5.

-

OCH₃ protons to C-2.

-

The SO₂NH₂ protons may show a correlation to C-3, although this can be weak or absent.

-

Part 4: Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the NMR data interpretation.

Diagram 1: Experimental Workflow for NMR Characterization

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Diagram 2: Logic of 2D NMR-Based Structural Elucidation

Caption: Interplay of 2D NMR experiments for structural confirmation.

Conclusion

The comprehensive NMR characterization of 5-Bromo-2-methoxypyridine-3-sulfonamide is readily achievable through a systematic application of 1D and 2D NMR techniques. The protocols and predictive data presented in this application note provide a robust framework for researchers to confirm the identity and structure of this compound with a high degree of confidence. The interplay of COSY, HSQC, and HMBC experiments is particularly powerful for assembling the molecular puzzle, ensuring that all atomic connectivities are correctly established. This level of detailed structural analysis is fundamental to advancing drug discovery projects and maintaining the highest standards of quality in pharmaceutical development.

References

-

The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (2024). Journal of Basic and Clinical Pharmacy. Available at: [Link]

-

Applications of NMR in Pharmaceutical Analysis. (2021). Moravek. Available at: [Link]

-

NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. Available at: [Link]

-

The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. (n.d.). Almac Group. Available at: [Link]

-

Kamieńska-Trela, K., Kania, L., & Wójcik, J. (2006). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. Magnetic Resonance in Chemistry, 44(8), 826-833. Available at: [Link]

-

Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025). Emery Pharma. Available at: [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Witanowski, M., Biedrzycka, Z., & Sicinski, R. R. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 818-825. Available at: [Link]

-

Spin-Spin Coupling. (n.d.). University of California, Irvine. Available at: [Link]

-

Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. Available at: [Link]

-

Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Instituto Politécnico de Bragança. Available at: [Link]

-

The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. (2024). Preprints.org. Available at: [Link]

-

Correlations in the HSQC and HMBC spectra of 19. (n.d.). ResearchGate. Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Available at: [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Available at: [Link]

-

DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. (2002). The Journal of Physical Chemistry A. Available at: [Link]

-

1 H-and 13 C-NMR chemical shifts for compound 5. (n.d.). ResearchGate. Available at: [Link]

-

Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Creative Biostructure. Available at: [Link]

-

cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

-

NMR Characterization of RNA Small Molecule Interactions. (2015). Methods in Enzymology. Available at: [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. Available at: [Link]

-

2D NMR FOR THE CHEMIST. (n.d.). Varian, Inc.. Available at: [Link]

-

Chemical shifts. (n.d.). University of Oxford. Available at: [Link]

-

2D NMR Introduction. (2025). Chemistry LibreTexts. Available at: [Link]

-

Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency. (2015). ACS Chemical Biology. Available at: [Link]

-

Methoxy groups just stick out. (2026). ACD/Labs. Available at: [Link]

-

Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. (2019). Growing Science. Available at: [Link]

-

Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (2018). Molecules. Available at: [Link]

-

Records of Natural Products-SI. (2023). ACG Publications. Available at: [Link]

-

Supplementary Material 1 Calculation of NMR chemical shifts 2 3 Chemical shieldings were computed for sulfathiazole (ST), sulfap. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Magnetochemistry. Available at: [Link]

-

Characterization of 1 H and 13 C NMR chemical shift (δ) values for isolated 2-methoxy mucic acid (4). (n.d.). ResearchGate. Available at: [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1967). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available at: [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. moravek.com [moravek.com]

- 4. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting - Almac [almacgroup.com]

- 5. emerypharma.com [emerypharma.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. preprints.org [preprints.org]

- 8. youtube.com [youtube.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. acdlabs.com [acdlabs.com]

- 12. creative-biostructure.com [creative-biostructure.com]

Application Note: High-Resolution LC-MS/MS Characterization of 5-Bromo-2-methoxypyridine-3-sulfonamide

Executive Summary

This Application Note details the mass spectrometric characterization of 5-Bromo-2-methoxypyridine-3-sulfonamide , a critical heterocyclic building block in the synthesis of bioactive sulfonamides and anticancer agents. Due to the presence of a halogen (bromine) and a sulfonamide moiety, this molecule exhibits distinct isotopic and fragmentation signatures that are essential for high-fidelity identification.

This guide provides a validated LC-MS/MS workflow, focusing on Electrospray Ionization (ESI) in positive mode. It addresses the specific challenges of analyzing halogenated pyridines, including isotopic pattern recognition and the mechanistic pathways of sulfonamide fragmentation (e.g.,

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the intrinsic properties of the analyte is the first step in method development. The bromine atom introduces a characteristic 1:1 isotopic ratio (

Table 1: Analyte Specifications

| Parameter | Value |

| IUPAC Name | 5-Bromo-2-methoxypyridine-3-sulfonamide |

| Molecular Formula | |

| Monoisotopic Mass ( | 265.9361 Da |

| Isotope Mass ( | 267.9340 Da |

| Isotopic Pattern | M and M+2 peaks at ~1:1 intensity ratio |

| pKa (Calculated) | Sulfonamide |

| LogP | ~1.2 (Moderate hydrophobicity) |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in water |

Experimental Protocol

Sample Preparation

Objective: Ensure complete dissolution while preventing degradation or precipitation during injection.

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO to create a 1 mg/mL (approx. 3.7 mM) master stock.

-

Working Standard: Dilute the stock 1:100 in 50:50 Water:Methanol (v/v) containing 0.1% Formic Acid. Final concentration: 10 µg/mL.

-

Note: The addition of methanol ensures solubility, while formic acid pre-charges the basic pyridine nitrogen, enhancing ESI+ sensitivity.

-

Liquid Chromatography (LC) Conditions

Rationale: A C18 stationary phase is selected to retain the moderately hydrophobic pyridine ring. An acidic mobile phase is mandatory to protonate the pyridine nitrogen (

-

System: UHPLC (Agilent 1290 / Waters Acquity or equivalent)

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size)

-

Column Temp: 40°C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient Table:

| Time (min) | %B | Description |

|---|---|---|

| 0.00 | 5 | Initial equilibration |

| 1.00 | 5 | Isocratic hold to elute salts |

| 6.00 | 95 | Linear ramp for elution |

| 7.50 | 95 | Wash |

| 7.60 | 5 | Re-equilibration |

| 10.00 | 5 | End of Run |

Mass Spectrometry (MS) Conditions

Rationale: ESI+ is chosen over ESI- despite the acidic sulfonamide group. The pyridine nitrogen provides a reliable site for protonation, and positive mode generally yields richer structural information via fragmentation.

-

Ionization: Electrospray Ionization (ESI) Positive Mode (

)[1][2] -

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 350°C

-

Desolvation Gas: 800 L/hr (

) -

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the

bond) -

Scan Range: m/z 50 – 400

Results & Discussion

Isotopic Signature Validation

The mass spectrum of the parent ion is the primary confirmation tool.

-

Observed Spectra: You will observe two distinct peaks for the protonated molecule

.-

m/z 266.94 (containing

) -

m/z 268.94 (containing

)

-

-

Validation Criteria: The intensity ratio of m/z 266.94 to 268.94 must be within 1.0 ± 0.1 . Significant deviation suggests interference or co-elution.

Fragmentation Pathways (MS/MS)

The collision-induced dissociation (CID) of sulfonamides follows a specific mechanistic logic. Understanding this allows you to distinguish the analyte from metabolic byproducts or synthetic impurities.

Key Fragmentation Events:

-

Loss of Ammonia (

, -17 Da): Cleavage of the sulfonamide -

Loss of Sulfur Dioxide (

, -64 Da): A characteristic rearrangement where the sulfonamide group is extruded. This is often accompanied by a rearrangement of the aromatic ring. -

Loss of Methyl Radical (

, -15 Da): Cleavage of the methoxy ether.

Visualization: Fragmentation Logic

The following diagram illustrates the stepwise degradation of the molecule inside the collision cell.

Figure 1: Proposed MS/MS fragmentation pathway for 5-Bromo-2-methoxypyridine-3-sulfonamide in ESI+ mode. Note that the Bromine isotope pattern is retained in all fragments shown.

Method Validation (ICH Q2 R2)

To ensure this method is suitable for regulatory submissions (e.g., IND/NDA), it must be validated according to ICH Q2(R2) guidelines.

Specificity

-

Protocol: Inject a blank matrix, a placebo mixture (if applicable), and the analyte.

-

Acceptance: No interfering peaks >0.1% of the analyte response at the retention time (RT) and mass transition.

-

Critical Check: Verify that the 1:1 Br isotope ratio is maintained across the peak width to ensure no co-eluting non-halogenated impurities.

Linearity & Range

-

Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 5 µg/mL to 15 µg/mL).

-

Acceptance:

. Residuals should be randomly distributed.

Accuracy & Precision

-

Accuracy: Spike samples at 80%, 100%, and 120%. Recovery must be 98–102%.

-

Precision (Repeatability): 6 injections at 100%. RSD

for retention time,

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Signal (ESI+) | High pH in mobile phase. | Ensure Formic Acid (0.1%) is fresh. Pyridine requires acidic pH to protonate. |

| Distorted Isotope Ratio | Detector saturation or co-elution. | Dilute sample 1:10. Check for co-eluting impurities with similar mass. |

| Adduct Formation | High | |

| Carryover | Sulfonamide sticking to injector. | Add a needle wash step with 50:50 MeOH:Water + 0.1% Formic Acid. |

References

-

International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][5][6] [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2734895, 5-Bromo-2-methoxypyridine. Retrieved from [Link]

-

Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[1][2] Journal of Mass Spectrometry. [Link]

-

Klagkou, K., et al. (2003).[7] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[7] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. intuitionlabs.ai [intuitionlabs.ai]

- 4. database.ich.org [database.ich.org]

- 5. qbdgroup.com [qbdgroup.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Methoxypyridine Sulfonamides in Cancer Research

Dual-Targeting Strategies: From PI3K/mTOR Blockade to Autophagy Modulation[1]

Abstract

The methoxypyridine sulfonamide scaffold represents a "privileged structure" in modern oncology drug discovery. Its unique physicochemical properties—specifically the hydrogen-bond accepting capability of the methoxy group combined with the bioisosteric nature of the pyridine ring—allow it to serve as a versatile anchor for ATP-competitive inhibitors. This guide details the application of this scaffold in two distinct but critical signaling nodes: Class I PI3K/mTOR dual inhibition (targeting proliferation) and Class III PI3K (Vps34) inhibition (targeting autophagy). We provide validated protocols for kinase profiling, cellular efficacy, and mechanistic validation.

Part 1: Mechanism of Action & Target Identification

The efficacy of methoxypyridine sulfonamides stems from their ability to occupy the ATP-binding pocket of lipid kinases with high specificity.

-

PI3K/mTOR Dual Inhibition: Derivatives such as Compound 22c (quinoline-core methoxypyridine) function by locking the ATP-binding cleft of PI3K

, preventing the phosphorylation of PIP2 to PIP3. This halts the recruitment of AKT to the plasma membrane. Simultaneously, the sulfonamide moiety extends to interact with the catalytic lysine (e.g., Lys779 in PI3K -

Vps34 (Class III PI3K) Modulation: Structural analogues (e.g., related to SAR405) selectively inhibit Vps34. Unlike Class I inhibitors, these compounds block the production of PI(3)P on endosomal membranes, thereby arresting vesicle trafficking and autophagosome formation.

Visualization: The Dual-Pathway Blockade

The following diagram illustrates the bifurcation of the PI3K signaling network and the specific intervention points of methoxypyridine sulfonamides.

Caption: Differential targeting of Class I (Proliferation) and Class III (Autophagy) PI3K pathways by methoxypyridine sulfonamide derivatives.

Part 2: Chemical Preparation & Handling

Critical Solubility Note: Methoxypyridine sulfonamides often exhibit poor aqueous solubility due to the planar aromatic rings. Improper solubilization leads to micro-precipitation in cell culture media, causing false-negative IC50 results.

Preparation Protocol:

-